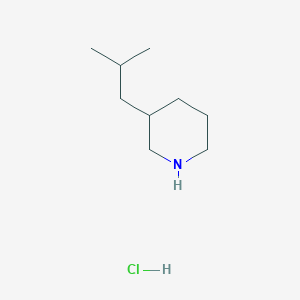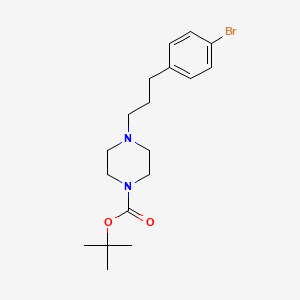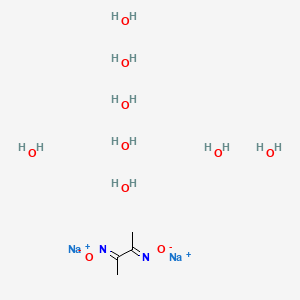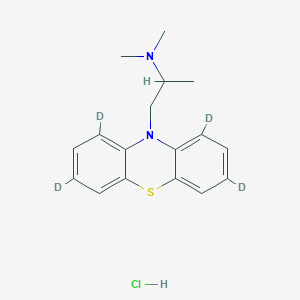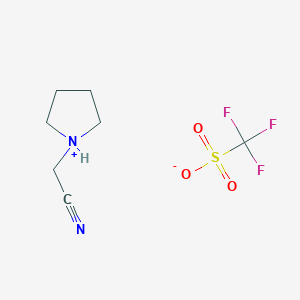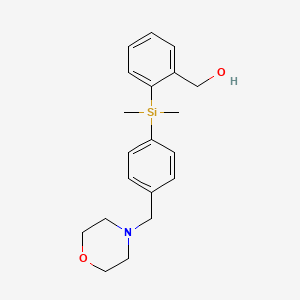![molecular formula C12H10N4O B1456483 3-(4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン CAS No. 1330043-83-8](/img/structure/B1456483.png)
3-(4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン
説明
The compound “3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was introduced .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by Mass spectra (MS) and their IR spectra revealed the presence of the functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were followed by TLC . The reactions involved a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .科学的研究の応用
がん治療薬:TRK阻害剤
この化合物は、TRK阻害剤としての可能性について評価されています。 トロポミオシン受容体キナーゼ(TRK)は細胞の増殖と分化に関与しており、その過剰発現はがんにつながる可能性があります . この化合物の誘導体は、IC50値が56 nMでTRKAに対して有望な活性を示し、がん治療薬としてのさらなる探索の可能性を示唆しています .
血漿安定性とシトクロムP450阻害
この化合物のもう1つの重要な側面は、血漿安定性とシトクロムP450アイソフォームとの相互作用です。 この化合物は、半減期が289.1分を超える優れた血漿安定性を示し、CYP2C9を除くシトクロムP450アイソフォームの多くに対して低い阻害活性を示しました . これは、安全な薬理学的用途の可能性を示しています。
がん治療のためのCDK2阻害
この化合物の構造の一部であるピラゾロピリミジン部分は、CDK2阻害剤の設計に使用されてきました。 CDK2は細胞周期制御に重要な酵素であり、その阻害はがん治療の標的アプローチです . この化合物の誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示しており、CDK2阻害剤としての可能性を強調しています .
抗菌剤と抗腫瘍剤の用途
この化合物の誘導体は、抗菌剤と抗腫瘍剤の活性をはじめとするさまざまな薬理学的用途を持っていることがわかっています . この幅広いスペクトルを持つ活性は、さらなる医薬品開発のための汎用性の高い候補となっています。
抗糖尿病薬とアルツハイマー病治療薬
同じ誘導体は、糖尿病とアルツハイマー病の治療にも可能性を示しています . これらの用途は、世界中でこれらの病状の有病率が高まっていることを考えると特に重要です。
抗炎症作用と抗酸化作用
上記のほか、この化合物の誘導体は抗炎症作用と抗酸化作用を持つことを示唆する証拠があります . これらの特性は、炎症と酸化ストレスを特徴とするさまざまな状態に有益です。
光電子デバイスでの用途
医薬品以外では、この化合物は光電子の分野で用途があります。 これは、発光ダイオード(LED)、フォトダイオード、ガスセンサー、メモリスティブデバイスなどのデバイスの開発に使用されてきました . これは、さまざまな技術的進歩における化合物の汎用性と可能性を強調しています。
生物学的イメージングのための蛍光特性
最後に、この化合物の誘導体は蛍光特性を示し、生物学的イメージングに使用されてきました . これらは、癌細胞の脂質滴マーカーとして使用されており、研究および診断用途における化合物の有用性を示しています .
作用機序
Target of Action
The primary target of the compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to the induction of apoptosis . This effect on the cell cycle is a key downstream effect of the compound’s interaction with its target.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is the significant inhibition of the growth of certain examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .
生化学分析
Biochemical Properties
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has shown selectivity for specific cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .
Cellular Effects
The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cell lines, including Km-12, with an IC50 value of 0.304 μM . It influences cell function by interfering with cell signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . Furthermore, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects gene expression and cellular metabolism, leading to reduced cancer cell viability and increased apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s selectivity for specific TRK subtypes, such as TRKA, TRKB, and TRKC, is attributed to its structural compatibility with the kinase domain . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound demonstrates good stability, maintaining its inhibitory activity against TRKs over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can lead to sustained inhibition of cancer cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments . Studies have shown that 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine accumulates in cancer cells, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic efficacy .
特性
IUPAC Name |
3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNGVIIVQBHVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



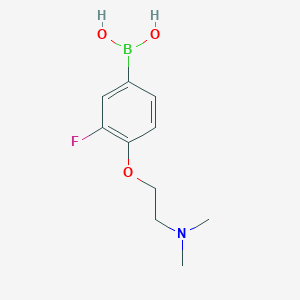

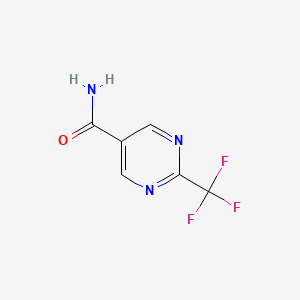
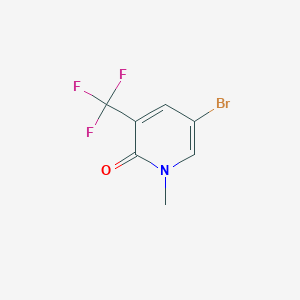
![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
